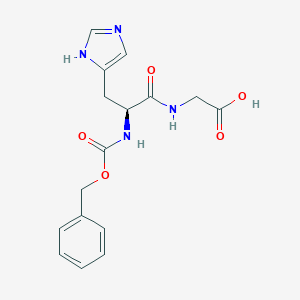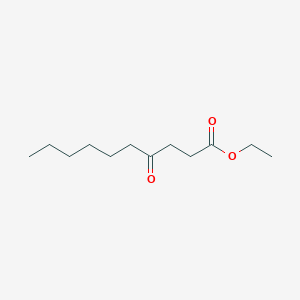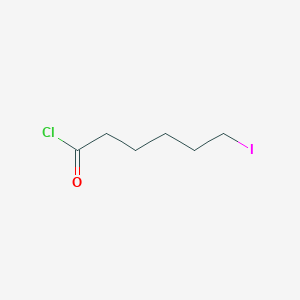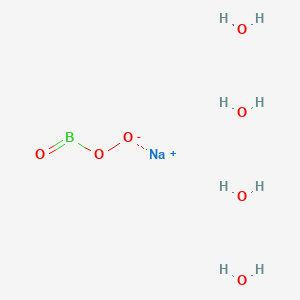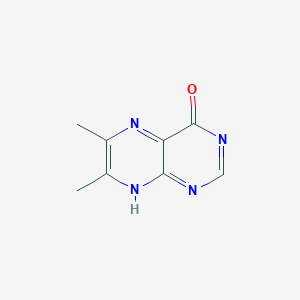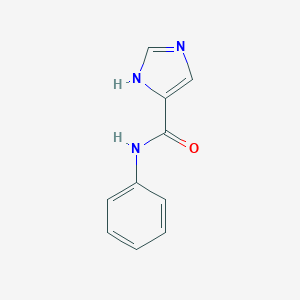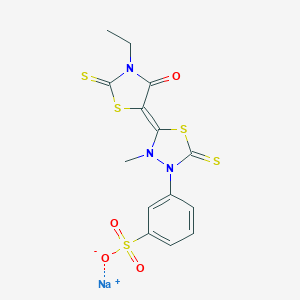
Benzo(a)perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment, particularly in air pollution. It is a highly toxic compound that has been extensively studied for its potential health effects.
Mécanisme D'action
The mechanism of action of Benzo(a)perylene is still not fully understood. It is believed to exert its toxic effects through the formation of reactive oxygen species (ROS) and the induction of oxidative stress. The compound can also bind to DNA, forming adducts that can lead to mutations and cancer.
Effets Biochimiques Et Physiologiques
Benzo(a)perylene has been shown to affect various biochemical and physiological processes in the body. It can induce inflammation, alter immune function, and disrupt hormone signaling. The compound can also affect the metabolism of drugs and other xenobiotics, leading to potential drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(a)perylene is a highly toxic compound that requires caution when handling. It is commonly used in lab experiments to study its toxic effects and potential health risks. However, its high toxicity also poses limitations, as it can be difficult to work with and may require specialized equipment and protocols.
Orientations Futures
Future research on Benzo(a)perylene should focus on understanding its mechanism of action and potential health effects in humans. Studies should also investigate ways to mitigate exposure to the compound, such as through air pollution control measures and lifestyle changes. Additionally, research should explore the potential use of Benzo(a)perylene as a biomarker for exposure to environmental pollutants.
Applications De Recherche Scientifique
Benzo(a)perylene has been extensively studied for its potential health effects, particularly its carcinogenicity. It has been shown to induce tumors in various animal models, including mice, rats, and fish. The compound is also mutagenic and genotoxic, causing DNA damage and chromosomal aberrations.
Propriétés
Numéro CAS |
11057-45-7 |
|---|---|
Nom du produit |
Benzo(a)perylene |
Formule moléculaire |
C24H14 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
Clé InChI |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Autres numéros CAS |
191-85-5 |
Synonymes |
benzoperylene |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Diethylamino)ethoxy]benzenecarbaldehyde](/img/structure/B79308.png)
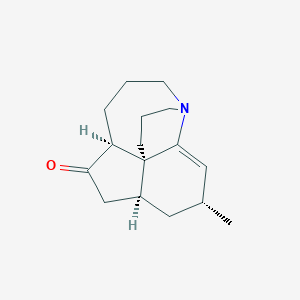
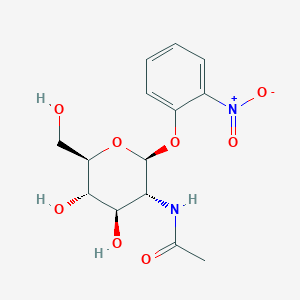
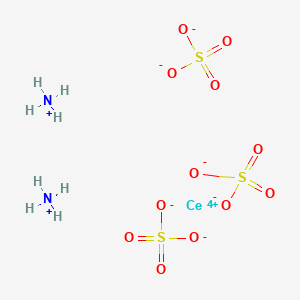
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)

